Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
. This compound is characterized by its unique structure, which includes a furan ring, a pyridazin-3-yloxy group, and a piperidin-1-yl methanone moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis approach is efficient and allows for the preparation of polysubstituted furans. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups on the furan or pyridazin-3-yloxy moieties .
Scientific Research Applications
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its unique chemical structure and biological activity. It is also used in industrial research for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be compared with other similar compounds, such as other furan derivatives and piperidine-containing molecules. Similar compounds include 2-furoic acid, furan-2-carboxylic acid, and various piperidine derivatives. The uniqueness of this compound lies in its combination of the furan, pyridazin-3-yloxy, and piperidin-1-yl methanone moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
furan-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-3-2-10-19-12)17-8-5-11(6-9-17)20-13-4-1-7-15-16-13/h1-4,7,10-11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJVHHYZHNLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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